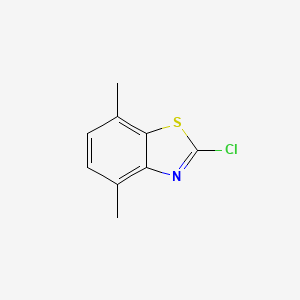

2-Chloro-4,7-dimethyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,7-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHKAKLKUEUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365963 | |

| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-84-2 | |

| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4,7 Dimethyl 1,3 Benzothiazole and Its Derivatives

Direct Synthesis Approaches to Benzothiazoles

The formation of the benzothiazole (B30560) ring system can be broadly categorized into direct synthesis methods that construct the heterocyclic ring from acyclic precursors. Two prominent approaches in this category are condensation reactions involving 2-aminothiophenol (B119425) and cyclization reactions.

Condensation Reactions from 2-Aminothiophenol Precursors

A widely employed and versatile method for the synthesis of the benzothiazole nucleus is the condensation of a 2-aminothiophenol with a variety of carbonyl compounds. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole.

The versatility of this method is demonstrated by the range of reactants that can be condensed with 2-aminothiophenol, including aldehydes, carboxylic acids, acyl chlorides, and esters. The choice of reactant directly influences the substituent at the 2-position of the resulting benzothiazole. For instance, reaction with an aldehyde will introduce an alkyl or aryl group, while reaction with a carboxylic acid or its derivative will result in a 2-substituted benzothiazole with the corresponding acyl group. The reaction conditions for these condensations can vary, often requiring catalysts such as acids or oxidizing agents to facilitate the cyclization and aromatization steps.

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| 2-Aminothiophenol Reactant | Condensing Agent | Product | Reference |

| 2-Aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | organic-chemistry.orgnih.gov |

| 2-Aminothiophenol | Acetic Acid | 2-Methylbenzothiazole | nih.gov |

| 2-Aminothiophenol | Benzoyl Chloride | 2-Phenylbenzothiazole | nih.gov |

Cyclization Reactions (e.g., Jacobsen Cyclization)

An alternative to the condensation of 2-aminothiophenols is the Jacobsen cyclization, which involves the intramolecular cyclization of N-arylthioamides. This method is particularly useful for the synthesis of 2-arylbenzothiazoles. The reaction typically proceeds via a radical mechanism, often initiated by an oxidizing agent such as potassium ferricyanide.

The Jacobsen cyclization offers a distinct synthetic route that does not rely on the often unstable 2-aminothiophenol precursors. The starting N-arylthioamides can be prepared from the corresponding anilines and a sulfur source. The regioselectivity of the cyclization is a key consideration, as the closure of the thiazole (B1198619) ring can potentially occur at two different positions on the aniline (B41778) ring.

Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole

The synthesis of the specifically substituted this compound requires a strategic sequence of reactions to introduce the chloro and dimethyl functionalities at the desired positions. This can be achieved by starting with an appropriately substituted precursor or by functionalizing the benzothiazole core in later steps.

Specific Synthetic Pathways to Halogenated and Dimethyl Benzothiazoles

A plausible synthetic route to this compound would likely commence with the synthesis of the key intermediate, 4,7-dimethyl-1,3-benzothiazol-2-amine. This precursor can be synthesized from 2,5-dimethylaniline (B45416) through reaction with a thiocyanate (B1210189) salt in the presence of a halogen, a method analogous to the synthesis of other substituted 2-aminobenzothiazoles. nih.gov

Once 2-amino-4,7-dimethylbenzothiazole is obtained, the introduction of the chlorine atom at the 2-position can be achieved through a Sandmeyer-type reaction. researchgate.netnih.gov This reaction involves the diazotization of the 2-amino group with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) chloride solution. This well-established method is a reliable way to replace an amino group on an aromatic ring with a halogen.

Alternatively, the synthesis could proceed through a 4,7-dimethyl-2-mercaptobenzothiazole intermediate. This can be prepared from 4,7-dimethyl-2-aminothiophenol and carbon disulfide. The subsequent chlorination of the 2-mercapto group can be effected using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction provides a direct route to the 2-chloro derivative.

Optimized Reaction Conditions and Yield Enhancement Strategies

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions at each step. For the initial synthesis of the benzothiazole core, factors such as the choice of solvent, catalyst, temperature, and reaction time play a crucial role in maximizing the yield and purity of the product.

In condensation reactions, the use of dehydrating agents or azeotropic removal of water can drive the equilibrium towards product formation. For the Jacobsen cyclization, the choice and stoichiometry of the oxidizing agent are critical for achieving high yields.

In the subsequent chlorination step, particularly in the Sandmeyer reaction, careful control of temperature during diazotization is essential to prevent the decomposition of the diazonium salt. The purity of the copper(I) chloride catalyst is also important for a successful reaction. When employing sulfuryl chloride for the chlorination of a 2-mercaptobenzothiazole (B37678) intermediate, the reaction is often carried out in an inert solvent, and the stoichiometry of the chlorinating agent must be carefully controlled to avoid side reactions.

Table 2: Potential Reaction Steps and Conditions for this compound Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,5-Dimethylaniline | KSCN, Br₂, Acetic Acid | 2-Amino-4,7-dimethylbenzothiazole |

| 2 | 2-Amino-4,7-dimethylbenzothiazole | NaNO₂, HCl, CuCl | This compound |

| Alternative Step 1 | 4,7-Dimethyl-2-aminothiophenol | CS₂ | 4,7-Dimethyl-2-mercaptobenzothiazole |

| Alternative Step 2 | 4,7-Dimethyl-2-mercaptobenzothiazole | SO₂Cl₂ | This compound |

Derivatization Strategies for this compound Analogues

The 2-chloro substituent in this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with modified properties. The chlorine atom is a good leaving group, making it susceptible to nucleophilic aromatic substitution reactions.

By reacting this compound with various nucleophiles, the chlorine atom can be displaced to introduce a diverse array of functional groups at the 2-position. For example, reaction with amines or anilines would yield 2-amino-substituted analogues. Similarly, reaction with thiols would lead to the formation of 2-thioether derivatives, and reaction with alcohols or phenols in the presence of a base would produce 2-ether analogues.

These derivatization reactions significantly expand the chemical space accessible from the this compound scaffold, enabling the systematic exploration of structure-activity relationships for various applications.

Table 3: Potential Derivatization Reactions of this compound

| Reactant | Nucleophile | Product Class |

| This compound | R-NH₂ (Amine) | 2-Amino-4,7-dimethylbenzothiazole derivatives |

| This compound | R-SH (Thiol) | 2-(Alkyl/Aryl)thio-4,7-dimethylbenzothiazole derivatives |

| This compound | R-OH (Alcohol/Phenol) | 2-(Alkoxy/Aryloxy)-4,7-dimethylbenzothiazole derivatives |

Synthesis of Substituted 1,3-Benzothiazole and Benzothiazole-Fused Heterocycles

The synthesis of the 1,3-benzothiazole scaffold, a key structural component in numerous pharmacologically active compounds, is a well-established area of organic chemistry. mdpi.comnih.gov The fundamental structure consists of a benzene (B151609) ring fused to a thiazole ring. mdpi.com The most prevalent and versatile method for constructing this bicyclic system is the condensation reaction of a 2-aminothiophenol with a substance containing a carbonyl or cyano group. mdpi.comnih.gov This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.

Common reactants paired with 2-aminothiophenol include:

Aldehydes and Ketones : Direct condensation with aldehydes or ketones is a straightforward method to produce 2-substituted benzothiazoles. mdpi.commdpi.com

Carboxylic Acids and Acyl Chlorides : These reagents are also frequently used to generate 2-substituted derivatives, often under conditions that facilitate dehydration and cyclization. mdpi.comtandfonline.com

Nitriles : In the presence of a suitable catalyst, such as copper, nitriles can react with 2-aminobenzenethiols to form the desired benzothiazole structure. nih.gov

Beyond simple substitution, the benzothiazole nucleus can be integrated into more complex, fused heterocyclic systems. For example, derivatives of 2-aminobenzothiazole (B30445) can undergo further cyclization reactions to create polycyclic structures. One such class of compounds is the benzothiazolo[3,2-a]pyrimidines, which are formed by reacting 2-aminobenzothiazole with reagents like active methylene (B1212753) compounds and aldehydes. researchgate.net These reactions can lead to the formation of new rings fused to the original benzothiazole core, significantly increasing molecular complexity. researchgate.net

Incorporation into Complex Molecular Architectures (e.g., Thiadiazoles, Pyrimidines)

The benzothiazole moiety serves as a privileged building block, frequently incorporated into larger molecular architectures to create hybrid compounds with unique properties. nih.govnih.gov This strategy involves linking the benzothiazole core to other heterocyclic systems, such as thiadiazoles and pyrimidines.

Thiadiazole Hybrids: The synthesis of benzothiazole-thiadiazole conjugates often begins with a 2-aminobenzothiazole derivative. nih.gov A common synthetic route involves acylating the amino group with chloroacetyl chloride to produce an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. nih.govbohrium.com This intermediate can then be reacted with a thiourea (B124793) or thiosemicarbazide, followed by cyclization steps to form a thiadiazole ring linked to the benzothiazole core, often through a flexible acetamide (B32628) or thioacetamide (B46855) bridge. nih.govnih.gov These hybrid structures are designed to combine the chemical features of both heterocyclic systems. nih.gov

Pyrimidine (B1678525) Hybrids: Similarly, benzothiazole-pyrimidine hybrids are synthesized by coupling the two heterocyclic systems. A typical approach involves reacting a 2-aminobenzothiazole derivative with a reactive pyrimidine precursor. nih.govsemanticscholar.org For instance, a guanidinobenzothiazole can be reacted with a dicarbonyl compound like diethyl malonate to construct the pyrimidine ring directly onto the benzothiazole amino group. semanticscholar.org Another strategy involves preparing a 2-chloroacetamide (B119443) derivative of benzothiazole and reacting it with a pre-formed pyrimidine nitrile, leading to the formation of a complex hybrid molecule. nih.gov These methods allow for the creation of diverse libraries of benzothiazolyl-pyrimidine derivatives for various research applications. nih.govresearchgate.netresearchgate.net

| Target Architecture | Starting Benzothiazole Derivative | Key Reagents | Resulting Linkage/Fused System | Reference |

|---|---|---|---|---|

| Thiadiazole Hybrid | 2-Aminobenzothiazole | 1. Chloroacetyl chloride 2. Thiosemicarbazide | Thiadiazole linked via thioacetamide | nih.gov |

| Thiazolidinone Hybrid | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Ammonium thiocyanate | Thiazolidin-4-one | bohrium.com |

| Pyrimidine Hybrid | Guanidinobenzothiazole | Diethyl malonate | 2-(Benzothiazol-2-ylamino)pyrimidine | semanticscholar.org |

| Pyrimidine Hybrid | 2-Aminobenzothiazole | 1. Chloroacetyl chloride 2. Tetrahydropyrimidine-carbonitrile derivative | Benzothiazole-pyrimidine hybrid | nih.gov |

| Benzothiazolo[3,2-a]pyrimidine | 2-Aminobenzothiazole | Aldehydes, Active methylene compounds | Fused pyrimidine ring | researchgate.net |

Green Chemistry Approaches in Benzothiazole Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of benzothiazoles. bohrium.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods. mdpi.comorgchemres.org Key strategies include the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, and the application of alternative energy sources such as microwaves and ultrasound. orgchemres.orgbohrium.comorganic-chemistry.org

The condensation of 2-aminothiophenol with aldehydes or carboxylic acids remains a central reaction, but modern methods often employ reusable catalysts, milder reaction conditions, and solvent-free protocols to enhance the environmental profile of the synthesis. mdpi.combohrium.comorganic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the production of benzothiazole derivatives. scielo.brias.ac.in Compared to conventional heating, microwave irradiation often leads to dramatic reductions in reaction times, sometimes from hours to mere minutes, along with significant increases in product yields. scielo.brnih.gov This efficiency is attributed to the direct and rapid heating of the reaction mixture. tandfonline.com

Numerous studies have demonstrated the advantages of microwave heating for the synthesis of 2-substituted benzothiazoles. For example, the condensation of 2-aminothiophenol with various aldehydes or fatty acids can be completed in 3-10 minutes under microwave irradiation, often in the absence of a solvent. nih.govnih.gov This method is not only faster but also aligns with green chemistry principles by reducing energy consumption and often eliminating the need for volatile organic solvents. tsijournals.com

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol + Aromatic Aldehydes | Conventional | 4-5 hours | 70-82% | scielo.br |

| 2-Aminothiophenol + Aromatic Aldehydes | Microwave | 8-10 minutes | 82-92% | |

| 2-Aminothiophenol + o-Phenylenediamine | Conventional | 2-8 hours | Microwave method showed a 3% to 113% increase in yield | nih.gov |

| 2-Aminothiophenol + o-Phenylenediamine | Microwave | 3-10 minutes | ||

| 2-Aminothiophenol + Fatty Acids | Conventional | Not specified | Not specified | nih.gov |

| 2-Aminothiophenol + Fatty Acids | Microwave (Solvent-free) | 3-4 minutes | High yield |

Solvent-Free Reactions

Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and pollution. researchgate.net Solvent-free, or solid-phase, synthesis of benzothiazoles has been successfully developed, offering a cleaner and more efficient alternative. nih.govresearchgate.net These reactions are often conducted by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the mixture in the absence of any solvent. researchgate.netacs.org

For instance, 2-substituted benzothiazoles can be synthesized in excellent yields by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature under solvent-free conditions. researchgate.net Similarly, the condensation with benzoic acid derivatives can be achieved in minutes on a solid phase using molecular iodine as a catalyst, avoiding the need for additional chemicals or solvents. nih.gov Zeolites have also been employed as reusable catalysts and solid supports in solvent-free microwave-assisted syntheses, further enhancing the green credentials of these methods. tsijournals.com Such protocols are advantageous due to their simplicity, high atom economy, reduced waste, and easy product work-up. bohrium.comresearchgate.net

Chemical Reactivity and Transformation Studies of 2 Chloro 4,7 Dimethyl 1,3 Benzothiazole

Reaction Mechanisms of Benzothiazole (B30560) Derivatives

The primary mechanism for the substitution of the 2-chloro group is the bimolecular nucleophilic substitution (SN2) mechanism or a related addition-elimination pathway typical for heteroaromatic compounds. libretexts.orgbyjus.com In an SN2-type reaction, a nucleophile attacks the electrophilic C2 carbon, leading to a concerted or stepwise process where the carbon-nucleophile bond is formed concurrently with the cleavage of the carbon-chlorine bond. libretexts.orgbyjus.comlibretexts.org

For heteroaromatic systems like benzothiazole, the reaction often proceeds via a high-energy intermediate, sometimes referred to as a Meisenheimer-like complex in nucleophilic aromatic substitution (SNAr). In this two-step mechanism, the nucleophile adds to the C2 carbon, forming a tetrahedral intermediate where the negative charge is delocalized over the heterocyclic ring system. rsc.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is sensitive to the nature of the nucleophile, the solvent, and the substituents on the benzothiazole ring. rsc.orgrsc.org

The presence of the electron-donating methyl groups at the 4- and 7-positions on the benzene (B151609) ring portion of 2-Chloro-4,7-dimethyl-1,3-benzothiazole would be expected to increase the electron density of the entire ring system. This would slightly decrease the electrophilicity of the C2 carbon compared to unsubstituted 2-chlorobenzothiazole (B146242), potentially slowing down the rate of nucleophilic attack. However, the fundamental reaction mechanism is not expected to change.

Substitution and Functionalization Reactions

The 2-chloro group in 2-chlorobenzothiazoles is a linchpin for introducing a wide array of functional groups, making these compounds valuable synthetic precursors. nih.gov The substitution reactions are typically carried out with various nucleophiles.

Nucleophilic Substitution with Amines, Alcohols, and Thiols: 2-Chlorobenzothiazoles readily react with primary and secondary amines, alcohols (alkoxides), and thiols (thiolates) to yield 2-amino, 2-alkoxy, and 2-thioalkyl/thioaryl benzothiazole derivatives, respectively. For instance, 2-chlorobenzothiazole is used in the synthesis of (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Similarly, reactions of substituted 2-chlorobenzothiazoles with various amines are common for building more complex molecules. nih.gov The reaction of 2-halogenothiazoles with benzenethiolate (B8638828) ions has been studied kinetically, confirming a nucleophilic substitution pathway. rsc.org

Synthesis of 2-Cyanobenzothiazoles: The chloro group can also be displaced by cyanide ions, typically from sources like potassium or copper(I) cyanide, to produce 2-cyanobenzothiazoles. These nitrile derivatives are versatile intermediates themselves, capable of being hydrolyzed to carboxylic acids, reduced to aminomethyl groups, or converted into other nitrogen-containing heterocycles. The synthesis of substituted 2-cyanobenzothiazoles has been achieved from various precursors, highlighting the importance of this functional group. mdpi.com

Functionalization of the Benzene Ring: While the most prominent reactions occur at the 2-position, the benzene portion of the benzothiazole ring can also be functionalized, although this is less common when a reactive 2-chloro group is present. The 4,7-dimethyl groups direct electrophilic aromatic substitution to the 5- and 6-positions. However, the electron-poor nature of the benzothiazole system generally makes electrophilic substitution challenging. nih.gov

The table below summarizes typical substitution reactions for the 2-chlorobenzothiazole scaffold.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 2-Aminobenzothiazole (B30445) |

| Alcohol/Alkoxide | ROH / RO⁻Na⁺ | 2-Alkoxybenzothiazole |

| Thiol/Thiolate | RSH / RS⁻Na⁺ | 2-(Alkyl/Aryl)thiobenzothiazole |

| Cyanide | KCN, CuCN | 2-Cyanobenzothiazole |

Oxidation and Reduction Pathways

Oxidation: The benzothiazole ring is generally stable to oxidation. However, the sulfur atom can be oxidized under strong oxidizing conditions to form a sulfoxide (B87167) or a sulfone (benzothiazole-1,1-dioxide). These oxidations significantly alter the electronic properties of the ring system, making it more electron-deficient. The methyl groups on the benzene ring are also susceptible to oxidation to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, although this would require harsh conditions that might also affect the thiazole (B1198619) portion of the molecule.

Reduction: The 2-chloro group itself is not typically reduced directly. However, the benzothiazole ring can undergo reduction under certain conditions. Catalytic hydrogenation can reduce the thiazole ring, though this is not a common transformation. More relevant is the reduction of other functional groups that might be present on the molecule. For example, if a nitro group were present on the benzene ring, it could be selectively reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation, often leaving the rest of the molecule intact. nih.gov This is a common strategy for introducing amino groups for further functionalization. nih.gov

Dealkylation and Deamination Reactions

Dealkylation: Dealkylation would refer to the removal of one or both of the methyl groups at positions 4 and 7. This is generally a difficult transformation to achieve on an aromatic ring and requires harsh conditions, such as treatment with strong Lewis acids or hydrobromic acid at high temperatures. Such conditions would likely lead to the decomposition of the benzothiazole ring or reaction at the 2-chloro position. Therefore, dealkylation is not a synthetically viable or commonly reported reaction for this class of compounds.

Deamination: Deamination is the process of removing an amino group. youtube.comyoutube.comfao.org This reaction is relevant to derivatives of this compound rather than the compound itself. If the 2-chloro group is first substituted by an amino group to form 2-amino-4,7-dimethyl-1,3-benzothiazole, this amino group can then be removed. A standard method for the deamination of heteroaromatic amines is the Sandmeyer reaction, which involves diazotization with nitrous acid (generated from NaNO₂ and a strong acid) followed by treatment with a reducing agent like hypophosphorous acid (H₃PO₂). Deamination of 2-aminothiazoles and 2-aminobenzazoles has been reported using nitric oxide in the presence of oxygen. elsevierpure.com This process would regenerate a benzothiazole with a hydrogen at the 2-position, effectively replacing the original chloro group with hydrogen via an amino intermediate.

Theoretical and Computational Investigations of 2 Chloro 4,7 Dimethyl 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For benzothiazole (B30560) derivatives, these methods offer a detailed understanding of geometry, vibrational modes, and electronic transitions.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of heterocyclic compounds like benzothiazoles due to its balance of accuracy and computational cost. nih.govnih.gov Studies on related molecules, such as 3-chloro-1,2-benzisothiazole (B19369) and 2-(4-methoxyphenyl)benzo[d]thiazole, demonstrate the power of DFT in predicting molecular characteristics. nih.govnih.gov

For a compound like 2-Chloro-4,7-dimethyl-1,3-benzothiazole, DFT calculations, typically using basis sets like 6-311++G(d,p), would be employed to determine several key parameters: nih.gov

Optimized Molecular Geometry: DFT can precisely calculate bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation.

Vibrational Frequencies: Theoretical FT-IR and FT-Raman spectra can be simulated. nih.gov Comparing these calculated frequencies with experimental data helps to confirm the molecular structure and assign vibrational modes. nih.gov For many benzothiazoles, the B3LYP functional has shown superior results compared to other methods for predicting vibrational spectra. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical outputs. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability, with a smaller gap suggesting higher reactivity. nih.gov These calculations help understand charge transfer possibilities within the molecule. nih.gov

Charge Distribution: Analysis methods like Mulliken population analysis can reveal the distribution of atomic charges, highlighting electrophilic and nucleophilic sites within the molecule. nih.gov

DFT studies on various polythiophenes containing benzothiazole have also been used to control and determine the band gap, which is crucial for applications in materials science like solar cells and diodes. nih.gov

Ab initio quantum chemistry methods, such as the Hartree-Fock (HF) method, are based on first principles without the use of empirical parameters. These methods have been applied to benzothiazole systems to investigate molecular structure and vibrational frequencies. nih.gov

In a comparative study on 2-(4-methoxyphenyl)benzo[d]thiazole, both HF and various DFT methods were used with the 6-311G(d,p) basis set. nih.gov The results indicated that while both approaches are valuable, DFT methods, particularly B3LYP, often provide results that are in better agreement with experimental observations, especially for vibrational frequencies. nih.gov It is a common practice to apply scaling factors to the frequencies calculated by ab initio and DFT methods, as they tend to systematically overestimate the values. nih.gov For this compound, ab initio calculations would serve as a foundational method to explore its geometry and electronic properties, often in comparison with DFT to validate the results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is especially useful for understanding interactions with biological targets.

For benzothiazole derivatives, molecular docking and MD simulations are frequently used to explore their potential as therapeutic agents. For instance, in a study of novel benzothiazole derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease, MD simulations were run for up to 200 nanoseconds. nih.gov The simulations were used to assess the stability of the ligand-protein complex by calculating the root-mean-square deviation (RMSD) of the protein backbone atoms over time. nih.gov A stable RMSD profile for a docked compound suggests it forms a stable complex within the active site of the target protein, which is a prerequisite for effective inhibition. nih.gov

Similarly, docking studies on other heteroaryl benzothiazole derivatives have been performed to elucidate their mechanism of action as antimicrobial agents, with likely inhibition of enzymes such as E. coli MurB and 14-lanosterol demethylase. nih.govmdpi.com Such an approach for this compound would involve docking it into the active site of a relevant biological target, followed by MD simulations to confirm the stability and nature of the binding interactions.

Computational Prediction of Molecular Properties and Reactivity

In silico methods are widely used in the early stages of drug discovery to predict the physicochemical, pharmacokinetic, and toxicological properties of a compound, saving time and resources.

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate are critical for its success. Computational tools can predict these properties based on the molecule's structure. Studies on various benzothiazole derivatives have utilized these predictions to evaluate their drug-likeness. nih.govresearchgate.net

Key predicted parameters often include:

Lipophilicity (iLogP or LogP): Predicts the molecule's solubility in lipids versus water, affecting its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): Correlates with a molecule's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding interactions.

Number of Rotatable Bonds (nROTB): Relates to molecular flexibility and oral bioavailability.

Drug-Likeness Rules: Compliance with rules like Lipinski's Rule of Five and Veber's Rule indicates good oral bioavailability and intestinal absorption. nih.govresearchgate.nettubitak.gov.tr

For example, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed that all synthesized compounds complied with Lipinski's and Veber's rules, suggesting good drug-like properties. nih.gov The in silico percentage of absorption (%ABS) was calculated using the formula: %ABS = 109 – (0.345 × TPSA), with most compounds showing over 70% absorption. nih.gov

Table 1: Example of In Silico ADME/Physicochemical Property Predictions for Benzothiazole Derivatives (Note: This table is illustrative, based on data for related compounds to show the type of information generated in such studies.)

| Parameter | Description | Typical Predicted Value Range for Benzothiazoles | Reference |

|---|---|---|---|

| iLogP | Lipophilicity | 2.0 - 4.5 | nih.gov |

| TPSA (Ų) | Topological Polar Surface Area | 60 - 90 | nih.gov |

| HBA | Hydrogen Bond Acceptors | 3 - 6 | nih.gov |

| HBD | Hydrogen Bond Donors | 0 - 1 | nih.gov |

| nROTB | Number of Rotatable Bonds | 2 - 5 | nih.gov |

| % Absorption | Predicted Oral Absorption | >70% | nih.gov |

| logBB | Blood-Brain Barrier Partition Coefficient | -1.0 to 0.5 | researchgate.net |

A similar predictive analysis for this compound would be essential to assess its potential as a drug candidate.

Predicting potential toxicity early in the drug development process is crucial to avoid late-stage failures. In silico models can estimate various toxicological endpoints. A key parameter often evaluated is the potential for cardiotoxicity, commonly by predicting the blockage of the hERG (human Ether-à-go-go-Related Gene) potassium channel. researchgate.net Blockage of this channel can lead to fatal cardiac arrhythmias.

In a study of 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives, the log(hERG) values were predicted to be between -6.04 and -7.90, which is considered a safe range for human use. researchgate.net Other toxicological predictions can include mutagenicity, carcinogenicity, and skin sensitization.

Table 2: Example of In Silico Toxicological Property Predictions (Note: This table is illustrative, based on data for related compounds to show the type of information generated in such studies.)

| Parameter | Description | Predicted Outcome | Reference |

|---|---|---|---|

| log(hERG) | hERG K+ channel blockage (cardiotoxicity) | < -6.0 (Low risk) | researchgate.net |

| AMES Test | Mutagenicity | Non-mutagen | nih.gov |

| CNS Activity | Central Nervous System Activity Level | 0 to 2 (Medium to High) | researchgate.net |

Applying these predictive models to this compound would provide a preliminary assessment of its safety profile.

Structure Activity Relationship Sar Studies of 2 Chloro 4,7 Dimethyl 1,3 Benzothiazole Analogues

Correlating Structural Modifications with Biological Efficacy

The biological activity of benzothiazole (B30560) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Modifications can influence various physicochemical properties such as lipophilicity, electronic distribution, and steric factors, which in turn affect the compound's interaction with its biological target.

Key structural modifications on the benzothiazole scaffold and their general impact on biological efficacy include:

Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for chemical modification. The introduction of different functional groups at this position can dramatically alter the biological profile of the molecule. For instance, the presence of an amino group or a substituted amino group at the C-2 position has been associated with a range of pharmacological activities, including anticancer and antimicrobial effects. The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can significantly modulate the activity.

Substitution on the Benzene (B151609) Ring: The benzene part of the benzothiazole nucleus offers multiple positions (4, 5, 6, and 7) for substitution. The introduction of substituents such as halogens (e.g., fluorine, chlorine), alkyl groups (e.g., methyl), and alkoxy groups can influence the compound's lipophilicity and its ability to fit into the binding pocket of a target protein. For example, the presence of a fluorine atom at certain positions has been shown to enhance the cytotoxic activity of some benzothiazole derivatives. nih.govtandfonline.com

Introduction of Additional Moieties: The attachment of other heterocyclic rings or functional groups to the benzothiazole core can lead to hybrid molecules with enhanced or novel biological activities. For example, linking a 1,3,4-oxadiazole (B1194373) moiety to the benzothiazole scaffold has been explored for developing new anticancer agents.

Interactive Data Table: Hypothetical SAR of 2-Substituted-4,7-dimethyl-1,3-benzothiazole Analogues

| Compound ID | 2-Substituent | 4-Substituent | 7-Substituent | Biological Activity (Hypothetical IC50 in µM) | Notes |

| 1 | -Cl | -CH3 | -CH3 | 5.2 | Reference Compound |

| 2 | -F | -CH3 | -CH3 | 7.8 | Replacement of chloro with fluoro decreases activity. |

| 3 | -Br | -CH3 | -CH3 | 4.5 | Bromo substitution shows comparable activity to chloro. |

| 4 | -NH2 | -CH3 | -CH3 | 10.5 | Amino substitution significantly reduces activity. |

| 5 | -OCH3 | -CH3 | -CH3 | 12.1 | Methoxy substitution leads to a loss of activity. |

| 6 | -Cl | -H | -CH3 | 8.9 | Removal of the 4-methyl group decreases activity. |

| 7 | -Cl | -CH3 | -H | 9.5 | Removal of the 7-methyl group decreases activity. |

Positional Effects of Substituents on Activity

The specific position of a substituent on the benzothiazole ring can have a profound impact on its biological activity. This is often due to the specific topology of the target's binding site, where a substituent at one position might form a favorable interaction (e.g., hydrogen bond, hydrophobic interaction) while the same substituent at another position might lead to a steric clash or an unfavorable electronic interaction.

Position 4: Substituents at the 4-position are in proximity to the heterocyclic thiazole (B1198619) ring. The size and nature of the substituent at this position can influence the conformation of the molecule and its interaction with the target. In some benzothiazole series, a substituent at position 4 has been shown to be crucial for activity. For instance, in a series of 2-amino-4-methyl-benzothiazole derivatives, the methyl group at position 4 was found to be important for their local anaesthetic activity. scholarsresearchlibrary.com

Position 7: The 7-position is located at the other end of the benzene ring. Substituents at this position can also play a significant role in modulating biological activity. For example, studies on other benzothiazole analogues have revealed that the introduction of a fluorine atom at the 7th position can enhance cytotoxicity. nih.govtandfonline.com

The combined effect of substituents at both the 4 and 7 positions, as in 2-Chloro-4,7-dimethyl-1,3-benzothiazole, would be a result of their individual contributions and their interplay in defining the molecule's properties. The methyl groups at these positions likely contribute to the lipophilicity of the compound and may be involved in hydrophobic interactions within the binding pocket of a biological target.

Mechanistic Insights from SAR Analysis

SAR studies, beyond identifying potent compounds, can provide valuable clues about the mechanism of action. By observing how systematic structural changes affect biological activity, researchers can infer the nature of the interaction between the compound and its biological target.

For benzothiazole derivatives, SAR data has contributed to understanding their mechanisms in various contexts:

Enzyme Inhibition: In the case of enzyme inhibitors, SAR can help to map the binding site. For example, if introducing a bulky substituent at a particular position abolishes activity, it might suggest that this part of the molecule fits into a sterically constrained pocket. Conversely, if adding a hydrogen bond donor or acceptor at a specific position enhances activity, it could indicate the presence of a complementary residue in the enzyme's active site.

Anticancer Activity: For anticancer benzothiazoles, SAR studies have provided insights into their mode of action. For example, certain substitutions have been correlated with the ability to induce apoptosis or to inhibit specific signaling pathways involved in cancer progression. nih.gov The electronic properties of the substituents can influence the molecule's ability to interact with DNA or to inhibit key enzymes like kinases.

Antimicrobial Activity: In the context of antimicrobial agents, SAR can help to understand how compounds penetrate the bacterial cell wall or inhibit essential bacterial enzymes. The lipophilicity conferred by certain substituents can be critical for membrane translocation.

A detailed SAR analysis of this compound analogues would be necessary to elucidate its specific mechanism of action. By correlating the structural features of active analogues with their biological effects, it would be possible to formulate a hypothesis about the key molecular interactions responsible for their efficacy. This hypothesis could then be tested through further experiments, such as molecular docking studies or site-directed mutagenesis of the putative target.

Biological Activities and Pharmacological Potential of Benzothiazole Derivatives

Antimicrobial Activity

There is no specific information available in the searched scientific literature regarding the antimicrobial activity of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.

Antibacterial Efficacy

No studies detailing the antibacterial efficacy of this compound against any bacterial strains were identified in the comprehensive search.

Antifungal Efficacy

Similarly, there is no available research data on the antifungal efficacy of this compound.

Anticancer Activity

The anticancer potential of this compound has not been specifically investigated in the available scientific literature.

Inhibition of Cancer Cell Lines

No data could be found on the inhibitory effects of this compound on any cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

There are no published studies that explore the ability of this compound to induce apoptosis or cause cell cycle arrest in cancerous cells.

DNA Damage Mechanisms

The mechanisms by which this compound may interact with or damage DNA have not been the subject of any available research.

Anti-inflammatory and Analgesic Properties

Benzothiazole (B30560) derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. frontiersin.orgijper.org The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of enzymes such as cyclooxygenase (COX), which are key mediators of inflammation. preprints.orgnih.gov

Several studies have reported on the synthesis and in vivo evaluation of benzothiazole derivatives for their ability to reduce inflammation and pain. For instance, a series of 5-(4-substituted benzylidene)-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones were synthesized and showed notable anti-inflammatory and analgesic activities in animal models. frontiersin.org Another study highlighted new carboxamides bearing benzothiazole and benzenesulfonamide (B165840) moieties with good anti-inflammatory and analgesic profiles. acs.org In carrageenan-induced rat paw edema, compounds 17c and 17i showed significant inhibition of 80% and 78% after 3 hours, respectively. nih.gov In terms of analgesic activity, compounds 17c, 17g, and 17i displayed considerable efficacy, with ED50 values comparable to the standard drug celecoxib. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound | Anti-inflammatory Activity (% inhibition at 3h) | Analgesic Activity (ED50 in µM/kg at 2h) | Reference |

|---|---|---|---|

| 17c | 80% | 89 | nih.gov |

| 17i | 78% | 69 | nih.gov |

| 17g | Not Reported | 156 | nih.gov |

| Celecoxib (Standard) | Not Reported | 70 | nih.gov |

Enzyme Inhibition Studies

The ability of benzothiazole derivatives to inhibit specific enzymes is a key aspect of their pharmacological potential. researchgate.net These compounds have been investigated as inhibitors of various enzymes implicated in a range of diseases.

Research has identified several key enzyme targets for benzothiazole derivatives. These include:

Cyclooxygenase (COX): As mentioned, COX enzymes are a primary target for the anti-inflammatory effects of these compounds. preprints.orgnih.gov Some derivatives have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. acs.org For example, synthesized compounds G1, G8, and G10 demonstrated potent COX-2 inhibitory action with IC50 values of 7.0, 8.0, and 5.0 μM, respectively. preprints.org

Monoamine Oxidase (MAO): Benzothiazole derivatives have been designed and synthesized as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. chemistryjournal.net This makes them potential therapeutic agents for neurodegenerative disorders such as Parkinson's disease. One study reported a benzothiazole-hydrazone derivative (compound 3e) with a potent IC50 value of 0.060 µM against human MAO-B. chemistryjournal.net Another compound, 4f, showed inhibitory activity against both acetylcholinesterase (AChE) and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.gov

Kinases: Various kinases, which play crucial roles in cell signaling and are often dysregulated in cancer, have been identified as targets for benzothiazole derivatives. researchgate.net

Dihydropteroate Synthase (DHPS): Some benzothiazole derivatives have shown the ability to inhibit the bacterial enzyme DHPS, suggesting their potential as antimicrobial agents. researchgate.netbiomedpharmajournal.org

Carbonic Anhydrases (CAs): Benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes. researchgate.netnih.gov

Table 2: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| G10 | COX-2 | 5.0 µM | preprints.org |

| G8 | COX-2 | 8.0 µM | preprints.org |

| G1 | COX-2 | 7.0 µM | preprints.org |

| 3e | MAO-B | 0.060 µM | chemistryjournal.net |

| 4f | AChE | 23.4 ± 1.1 nM | nih.gov |

| 4f | MAO-B | 40.3 ± 1.7 nM | nih.gov |

| 16b | DHPS | 7.85 µg/mL | biomedpharmajournal.org |

The diverse enzyme inhibitory profiles of benzothiazole derivatives underscore their potential for the development of new drugs for a wide range of conditions, including inflammatory disorders, neurodegenerative diseases, infections, and cancer. researchgate.netresearchgate.net The ability to selectively target specific enzymes offers the prospect of developing more effective and safer medications.

Anthelmintic Activity

Several benzothiazole derivatives have been identified as potent anthelmintic agents. nih.govnih.gov For instance, tioxidazole, a benzothiazole derivative, has been reported for its chemotherapeutic action against certain helminths. researchgate.net The anthelmintic activity of newly synthesized benzothiazole derivatives is often evaluated in vitro using earthworms as a model organism. nih.govagriculturejournals.cz

One study reported the synthesis of novel benzofuran (B130515) derivatives containing a thiazolo[3,2-a]benzimidazole nucleus, where compounds 3a, 3b, and 5i were found to be effective against the earthworm Pheretima posthuma. nih.gov Another study found that benzothiazole derivatives with electron-withdrawing groups like nitro and bromo at the 6th position exhibited higher anthelmintic activity. agriculturejournals.cz

Table 3: Anthelmintic Activity of Selected Benzothiazole Derivatives

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| 3a | Pheretima posthuma | Effective | nih.gov |

| 3b | Pheretima posthuma | Effective | nih.gov |

| 5i | Pheretima posthuma | Effective | nih.gov |

| 6-nitro derivative | Pheretima posthuma | Higher activity | agriculturejournals.cz |

| 6-bromo derivative | Pheretima posthuma | Higher activity | agriculturejournals.cz |

Other Pharmacological Activities

Beyond the activities discussed above, the benzothiazole scaffold has been explored for a variety of other pharmacological effects.

Benzothiazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.govannalsofrscb.ro Their mechanism of action can involve various targets, including the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and activation of adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK). nih.govannalsofrscb.ro

Several studies have synthesized and evaluated benzothiazole derivatives for their hypoglycemic activity. For example, a series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides showed significant glucose-lowering effects in a rat model of non-insulin-dependent diabetes mellitus. nih.gov In another study, 2-aminobenzothiazole (B30445) derivatives linked to isothioureas and guanidines were evaluated, with some compounds showing the ability to reduce blood glucose levels and improve the lipid profile in a type 2 diabetes rat model. researchgate.net

Table 4: Antidiabetic Activity of Selected Benzothiazole Derivatives

| Compound Series | Proposed Target/Mechanism | Outcome in Animal Model | Reference |

|---|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 inhibition | Significant lowering of plasma glucose | nih.gov |

| 2-aminobenzothiazole derivatives with isothioureas/guanidines | Not specified | Reduction of blood glucose, improved lipid profile | researchgate.net |

| Ethoxybenzothiazole derivative (34) | AMPK activation | Increased glucose transport in L6 myotubes | annalsofrscb.ro |

Antitubercular Activity

No studies were identified that evaluated this compound for its efficacy against Mycobacterium tuberculosis. Research on antitubercular benzothiazoles has focused on other derivatives, such as 2-aminobenzothiazoles and various amide or hydrazone conjugates. nih.govnih.gov

Neuroprotective Activity

There is no available data on the neuroprotective effects of this compound. The neuroprotective potential of the benzothiazole class is primarily represented by compounds like Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) and other derivatives investigated for conditions such as Alzheimer's disease. nih.gov

Anticonvulsant Activity

The anticonvulsant properties of this compound have not been reported. Studies in this area have examined different substitution patterns, often involving more complex moieties attached to the benzothiazole nucleus. nih.govnih.gov

Antioxidant Activity

The antioxidant capacity of this compound has not been documented. Research into the antioxidant properties of this chemical class has explored various other derivatives. mdpi.comresearchgate.net

DNA Binding and Interaction Studies

There are no published studies on the DNA binding and interaction capabilities of this compound.

Medicinal Chemistry and Drug Discovery Applications

Design and Development of Novel Therapeutic Agents

The benzothiazole (B30560) scaffold is a well-established pharmacophore in the design of novel therapeutic agents, particularly in oncology. nih.gov While direct studies on 2-Chloro-4,7-dimethyl-1,3-benzothiazole are not extensively documented in publicly available research, the development of analogous dimethyl-benzothiazole derivatives highlights the potential of this chemical class. For instance, derivatives of N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide have been synthesized and evaluated as potential anticancer agents. rsc.org These studies demonstrate that the dimethyl-benzothiazole core can be chemically modified to produce compounds with significant biological activity.

In one such study, a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives were synthesized. rsc.org The starting material for these syntheses was a related chloro-dimethyl-benzothiazole derivative, underscoring the importance of the chloro-substituent as a reactive handle for further molecular elaboration. rsc.org The resulting compounds were tested for their antiproliferative activity against various cancer cell lines.

Click on the headers to sort the data.

| Compound Derivative Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4g) | HT-1376 (Bladder Carcinoma) | 26.51 | rsc.org |

| Cisplatin (Reference Drug) | HT-1376 (Bladder Carcinoma) | 14.85 | rsc.org |

The data indicates that derivatives synthesized from a dimethyl-benzothiazole core exhibit notable cytotoxic effects, although not surpassing the reference drug, cisplatin, in this particular instance. rsc.org The design of these molecules often involves a molecular hybridization approach, where the benzothiazole scaffold is combined with other pharmacologically active moieties, such as 1,3,4-thiadiazole (B1197879), to create hybrid compounds with potentially enhanced or novel mechanisms of action. rsc.orgnih.gov The substitution pattern on the benzothiazole ring, including the position of methyl groups, is a critical determinant of biological activity, influencing how the molecule interacts with its biological target.

Role as Pharmaceutical Intermediates and Building Blocks

The utility of this compound in medicinal chemistry is significantly amplified by its role as a versatile pharmaceutical intermediate and building block. The chlorine atom at the 2-position of the benzothiazole ring is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups and structural motifs at this position, enabling the synthesis of large libraries of derivative compounds for biological screening. nih.gov

The synthesis of various biologically active benzothiazole derivatives often commences from a 2-chloro-substituted precursor. For example, the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives starts with the reaction of 2-aminobenzothiazole (B30445) with chloroacetyl chloride, which is then further functionalized. While not the exact 4,7-dimethyl analog, this illustrates the common synthetic strategy where the chloroacetamide derivative of a benzothiazole serves as a key intermediate. This intermediate, such as 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, is a commercially available solid compound, indicating its utility as a stable building block for further chemical synthesis. nih.govsigmaaldrich.com

The general synthetic pathway often involves the reaction of the 2-chloro-benzothiazole derivative with nucleophiles such as amines, thiols, or alcohols to generate a diverse set of molecules. This modular approach is fundamental to modern drug discovery, allowing for the systematic exploration of the chemical space around the benzothiazole scaffold to optimize biological activity and pharmacokinetic properties. The synthesis of novel benzothiazole-based 1,3,4-thiadiazole derivatives, for instance, proceeds via the reaction of a 2-chloro-N-(dimethylbenzo[d]thiazol-2-yl)acetamide intermediate with thiadiazole derivatives. rsc.org

Click on the headers to sort the data.

| Intermediate/Building Block | Molecular Formula | Molecular Weight (g/mol) | Physical Form | CAS Number | Reference |

|---|---|---|---|---|---|

| This compound | C9H8ClNS | 197.69 | Not Specified | 80945-84-2 | nih.gov |

| 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | C11H11ClN2OS | 254.74 | Solid | 568551-21-3 | nih.govsigmaaldrich.com |

| 2-Chloro-7-methyl-1,3-benzothiazole | C8H6ClNS | 183.66 | Not Specified | 2942-24-7 | nih.gov |

Potential in Agrochemical Development

The benzothiazole scaffold is not only significant in medicinal chemistry but also plays a crucial role in the development of modern agrochemicals. nih.govnih.gov Benzothiazole derivatives have been shown to possess a broad spectrum of biological activities relevant to agriculture, including herbicidal, fungicidal, and insecticidal properties. nih.govnih.gov The development of new agrochemicals is driven by the need for compounds with novel modes of action to manage the emergence of resistance to existing products. globethesis.com

While specific studies on the agrochemical properties of this compound are limited, the general class of benzothiazoles has proven to be a fruitful area for discovery. For example, some benzothiazole derivatives have been investigated as potential inhibitors of D1 protease, a target for the development of new herbicides. nih.govglobethesis.com

Research into the structure-activity relationships of benzothiazole derivatives has provided insights into the features that confer agrochemical activity. In the context of fungicidal activity, substitutions on the benzothiazole ring are critical. For example, the introduction of a nitrophenyl group has been shown to increase antifungal activity in some derivatives. nih.gov The position of substituents also plays a key role; for instance, replacing a chlorine atom at one position with a fluorine atom at another can improve fungicidal efficacy. nih.gov

Click on the headers to sort the data.

| General Benzothiazole Derivative Type | Agrochemical Activity | Target Organism/System | Key Structural Features for Activity | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-oxy-benzothiazole-2-ones | Herbicidal | Broadleaf weeds (e.g., P. oleracea) | Electron-withdrawing groups, N-methyl amide | acs.org |

| Benzothiazole-based 4-thiazolidinones | Antifungal | Candida albicans | Varies with substitution pattern | nih.gov |

| 2-(Aryloxymethyl) benzothiazoles | Antifungal | Phytopathogenic fungi (e.g., F. solani) | Specific aryloxymethyl groups | nih.gov |

| General Benzothiazole Derivatives | Herbicidal | Grasses (e.g., Echinochloa crusgalli) | Inhibition of D1 Protease | nih.gov |

Given that this compound serves as a reactive intermediate, it is a valuable starting point for the synthesis of a wide range of derivatives that could be screened for agrochemical activities. The presence of the dimethyl substitution pattern on the benzene (B151609) ring could influence properties such as lipophilicity and metabolic stability in plants and pests, which are critical parameters for the efficacy of an agrochemical. Further research involving the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in this area.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 2-substituted benzothiazoles is a well-documented area of organic chemistry. mdpi.com Traditional methods often involve the condensation of a substituted 2-aminothiophenol (B119425) with various electrophilic reagents like aldehydes, acyl chlorides, or carboxylic acids. mdpi.commdpi.com For 2-Chloro-4,7-dimethyl-1,3-benzothiazole, future research would likely focus on optimizing and innovating beyond these classical routes to improve yield, reduce reaction times, and enhance environmental sustainability.

Advanced synthetic strategies that could be explored include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used for synthesizing other 2-arylbenzothiazoles, often resulting in shorter reaction times and higher yields compared to conventional heating. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions: Modern catalysis, such as palladium- or copper-catalyzed reactions, offers a versatile platform for constructing the benzothiazole (B30560) core or for its further functionalization. nih.gov For instance, a tandem reaction involving in situ formation of the benzothiazole followed by coupling could be a one-pot strategy. nih.gov

Green Chemistry Approaches: The use of eco-friendly solvents like water or ionic liquids, and recyclable catalysts such as nano-silica supported systems, represents a significant area for future development. mdpi.commdpi.com Visible-light-promoted synthesis is another green alternative that has been applied to other benzothiazoles. mdpi.com

Flow Chemistry: Continuous flow reactors could enable safer, more scalable, and highly controlled synthesis of this compound, particularly if any intermediates are unstable or reactions are highly exothermic.

| Method | Key Reagents/Catalysts | Potential Advantages | Reference for Analogy |

|---|---|---|---|

| Classical Condensation | 4,7-dimethyl-2-aminothiophenol, Phosgene equivalent | Well-established, direct | mdpi.com |

| Microwave-Assisted Synthesis | Ionic Liquid ([pmIm]Br) | Rapid, solvent-free, high yield | organic-chemistry.org |

| Metal-Free Catalysis | H₂O₂/HCl in Ethanol | Mild conditions, cost-effective | mdpi.com |

| Visible-Light Promoted | Blue LED, Air Atmosphere | Eco-friendly, energy-efficient | mdpi.com |

Comprehensive Mechanistic Studies of Biological Actions

The benzothiazole scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets. nih.govtandfonline.com The specific substitution pattern of this compound—with an electron-withdrawing chloro group at the reactive C2 position and electron-donating methyl groups on the benzene (B151609) ring—suggests it could exhibit potent and selective bioactivity. Future research must focus on elucidating its precise mechanism of action.

Key areas for mechanistic investigation include:

Enzyme Inhibition Assays: Based on related compounds, potential targets include protein kinases (e.g., VEGFR, EGFR), carbonic anhydrases (especially tumor-associated isoforms like CA IX/XII), DNA gyrase, and peptide deformylase. nih.govacs.orgnih.govmdpi.com Initial screening against a broad panel of enzymes would be crucial.

Cell-Based Assays: Determining the compound's effect on cellular processes such as cell cycle progression, apoptosis, and autophagy in relevant cell lines (e.g., cancer, bacterial) is fundamental. researchgate.net Flow cytometry and Western blot analysis would be key techniques.

Target Identification and Validation: Should the compound show significant phenotypic effects without a known target, advanced techniques like thermal proteome profiling (TPP) or chemical proteomics could be employed to identify its molecular binding partners.

Advanced Computational Drug Design and Virtual Screening

Computational methods are indispensable for accelerating drug discovery. nih.gov For this compound, these tools can be used to predict its biological activities, optimize its structure, and identify the most promising therapeutic applications.

Future computational studies would involve:

Molecular Docking: Simulating the binding of this compound into the active sites of known benzothiazole targets (e.g., kinase domains, N-myristoyltransferase) can predict binding affinity and interaction modes. wjarr.comnih.gov This can help prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR): By designing and synthesizing a library of analogues of this compound, 3D-QSAR models can be built to understand how steric and electronic features influence biological activity, guiding the design of more potent derivatives. nih.gov

Virtual Screening: Using the this compound scaffold as a query, large compound libraries can be virtually screened to identify other molecules with similar properties that may possess superior activity or improved pharmacokinetic profiles. researchgate.netijrti.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage discovery to identify potential liabilities and guide chemical modifications to improve drug-likeness. researchgate.net

Development of Targeted Therapies

The development of targeted therapies aims to maximize efficacy while minimizing off-target effects. The benzothiazole nucleus is a key component of several agents designed to interfere with specific signaling pathways, particularly in oncology. nih.govtandfonline.com

Future research into targeted therapies based on this compound could focus on:

Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. The benzothiazole scaffold is present in inhibitors of crucial kinases like VEGFR-2. researchgate.net The potential of this compound as a selective kinase inhibitor for cancers reliant on specific signaling pathways should be thoroughly investigated.

Hypoxia-Activated Prodrugs: Hypoxic regions within solid tumors are often resistant to conventional therapies. Benzothiazoles have been explored as agents targeting hypoxic cancers, for instance, by inhibiting carbonic anhydrase IX, which is overexpressed under hypoxic conditions. nih.gov The structure of this compound could be adapted to create a prodrug that is selectively activated in the tumor microenvironment.

Antimicrobial Agents: Benzothiazoles have shown potent activity against various pathogens, including Mycobacterium tuberculosis and resistant bacterial strains, by inhibiting essential enzymes like DNA gyrase or peptide deformylase. acs.orgnih.gov This compound could be developed as a targeted antimicrobial agent.

Clinical Translation and Pre-clinical Development

Translating a promising compound from the laboratory to the clinic is a complex, multi-stage process. For this compound, a rigorous pre-clinical development program would be required to assess its potential as a therapeutic agent. While no specific data exists for this compound, a hypothetical pre-clinical profile can be projected based on analogous molecules. nih.gov

| Stage | Key Assessments | Example Data Points for a Benzothiazole Analog |

|---|---|---|

| In Vitro Efficacy | IC₅₀/MIC determination in cell lines/pathogens | IC₅₀ = 0.5 - 10 µM in various cancer cell lines tandfonline.com |

| In Vitro ADME | Metabolic stability (microsomes), plasma protein binding, permeability | Half-life > 60 min in liver microsomes; >95% protein bound |

| In Vivo Pharmacokinetics (PK) | Half-life, bioavailability, Cmax in animal models (e.g., mouse, rat) | Oral bioavailability (F) = 25%; T₁/₂ = 4 hours |

| In Vivo Efficacy | Tumor growth inhibition in xenograft models; infection clearance | >50% tumor growth inhibition at 50 mg/kg dose |

| Preliminary Toxicology | Maximum tolerated dose (MTD), acute toxicity studies | MTD > 200 mg/kg in mice |

The path to clinical trials would depend on achieving favorable outcomes in these pre-clinical evaluations, demonstrating a clear therapeutic window and a viable mechanism of action.

Addressing Drug Resistance Challenges

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.gov As with any new therapeutic agent, it is critical to anticipate and study potential resistance mechanisms to this compound.

Future research in this area should include:

Selection of Resistant Models: Generating resistant cancer cell lines or microbial strains through continuous exposure to the compound in vitro.

Genomic and Proteomic Analysis: Using next-generation sequencing and other omics technologies to compare resistant and sensitive models to identify mutations in the drug target (e.g., gyrB mutations for gyrase inhibitors) or upregulation of efflux pumps. acs.org

Combination Therapies: Investigating synergistic effects by combining this compound with existing drugs. This approach can help overcome resistance by targeting multiple pathways simultaneously. For instance, combining it with an efflux pump inhibitor could restore sensitivity in resistant bacteria.

Development of Second-Generation Inhibitors: Once resistance mechanisms are understood, the scaffold of this compound can be rationally modified to design next-generation compounds that can overcome these specific resistance mechanisms.

Q & A

Q. How are synthetic routes validated for scalability in multi-step reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.